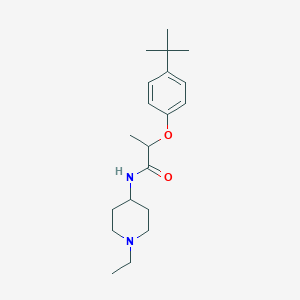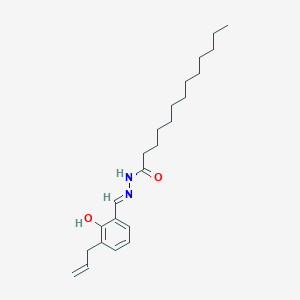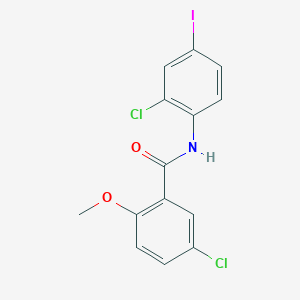![molecular formula C23H25NO4 B6009963 N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline](/img/structure/B6009963.png)
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline, also known as BOB or BOB-135, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. BOB is a selective serotonin 2A receptor (5-HT2A) antagonist, which means it has the ability to block the activity of this receptor in the brain. This property has led to the investigation of BOB as a potential treatment for various psychiatric disorders, including depression, anxiety, and addiction.
作用機序
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline is a selective serotonin 2A receptor antagonist, which means it has the ability to block the activity of this receptor in the brain. The 5-HT2A receptor is involved in a variety of physiological processes, including mood regulation, anxiety, and addiction. By blocking the activity of this receptor, this compound may be able to modulate these processes and provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its effects on the 5-HT2A receptor, this compound has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and glutamate. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the advantages of using N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline in lab experiments is its selectivity for the 5-HT2A receptor. This means that researchers can specifically target this receptor and investigate its role in various physiological processes. However, one limitation of using this compound is its relatively low potency compared to other selective 5-HT2A receptor antagonists. This may make it more difficult to achieve significant effects in some experiments.
将来の方向性
There are a number of future directions for research on N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline. One area of interest is in the development of more potent derivatives of this compound that may have greater therapeutic potential. Another area of interest is in the investigation of the role of the 5-HT2A receptor in various psychiatric disorders, including depression, anxiety, and addiction. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in relation to its potential use as a therapeutic agent.
合成法
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline can be synthesized through a multi-step process that involves the reaction of 3,4-dimethoxybenzaldehyde with 3-bromoanisole to form 3-(bromo-4-methoxybenzyl)anisole. This intermediate compound is then reacted with N-(benzyloxycarbonyl)aniline to yield this compound.
科学的研究の応用
N-[3-(benzyloxy)-4-methoxybenzyl]-3,5-dimethoxyaniline has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of depression. Studies have shown that this compound has antidepressant-like effects in animal models, and it has been suggested that this is due to its ability to block the activity of the 5-HT2A receptor.
In addition to its potential use in the treatment of depression, this compound has also been investigated for its potential in the treatment of anxiety and addiction. Studies have shown that this compound can reduce anxiety-like behavior in animal models, and it has been suggested that this is due to its ability to block the activity of the 5-HT2A receptor. This compound has also been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may be useful in the treatment of addiction.
特性
IUPAC Name |
3,5-dimethoxy-N-[(4-methoxy-3-phenylmethoxyphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-25-20-12-19(13-21(14-20)26-2)24-15-18-9-10-22(27-3)23(11-18)28-16-17-7-5-4-6-8-17/h4-14,24H,15-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIKECXEHOHLLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC2=CC(=CC(=C2)OC)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
amino]-N-phenylbutanamide](/img/structure/B6009885.png)
![N-[1-(2,2-dimethylpropyl)-5-oxo-3-pyrrolidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009895.png)
![1-{3-[3-(4-tert-butylbenzoyl)-1-piperidinyl]-3-oxopropyl}-2-pyrrolidinone](/img/structure/B6009904.png)


![(1-{[1-(3,4-dichlorobenzoyl)-3-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol](/img/structure/B6009933.png)
![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)ethyl]-3-piperidinecarboxamide](/img/structure/B6009936.png)
![5-(cyclohexylamino)-3-[4-(trifluoromethoxy)phenyl]-5-(trifluoromethyl)imidazolidine-2,4-dione](/img/structure/B6009944.png)

![5-[(2-chloro-4-methoxyphenoxy)methyl]-3-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6009965.png)
![methyl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B6009972.png)

![1-[(1-{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-3-piperidinyl)methyl]-2-pyrrolidinone](/img/structure/B6009984.png)
![N-(2,5-dimethylphenyl)-1-oxo-11-(2-thienyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6009985.png)
